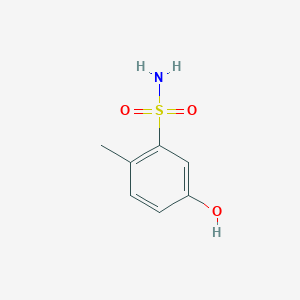

5-Hydroxy-2-methylbenzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO3S |

|---|---|

Molecular Weight |

187.22 g/mol |

IUPAC Name |

5-hydroxy-2-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H9NO3S/c1-5-2-3-6(9)4-7(5)12(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |

InChI Key |

RVJCSWRVQNVPGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)O)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Hydroxy 2 Methylbenzenesulfonamide and Its Analogues

Established Synthetic Pathways for 5-Hydroxy-2-methylbenzenesulfonamide Derivatives

Traditional synthetic routes to benzenesulfonamide (B165840) derivatives often rely on sequential, well-established chemical transformations. These pathways provide robust and reliable methods for accessing a variety of analogues.

Multi-step synthesis is a foundational strategy for constructing complex molecules like sulfonamide derivatives, allowing for precise control over the introduction of functional groups. A common approach involves the protection of reactive groups, followed by a sequence of reactions to build the target molecule, and a final deprotection step. For instance, in the synthesis of related sulfonamides, an amine group might be protected as an amide to prevent unwanted side reactions during subsequent steps like sulfonation.

A general sequence for a substituted benzenesulfonamide might involve:

Protection: An existing functional group (like an amine or hydroxyl group) on the starting aromatic ring is protected.

Sulfonation: A sulfonyl group is introduced onto the aromatic ring, often using chlorosulfonic acid.

Reaction with an Amine: The resulting sulfonyl chloride is reacted with ammonia (B1221849) or a primary/secondary amine to form the sulfonamide.

Deprotection: The protecting group is removed to yield the final product.

This stepwise approach is crucial when dealing with multifunctional molecules where selectivity is paramount. The development of continuous one-flow multi-step synthesis systems represents a modern evolution of this concept, aiming to increase efficiency and reduce manual operations. tue.nl

Hydrogenation and sulfonation are key reactions in the synthesis of the core structure of this compound. A plausible synthetic route starts from p-cresol (B1678582) (4-methylphenol). The sulfonation of p-cresol with sulfuric acid can yield 2-hydroxy-5-methylbenzenesulfonic acid. chemicalbook.com

The subsequent steps to convert the sulfonic acid to a sulfonamide would typically involve:

Conversion of the sulfonic acid to the corresponding sulfonyl chloride, often using reagents like thionyl chloride or phosphorus pentachloride.

Reaction of the sulfonyl chloride with ammonia to form the final sulfonamide.

An alternative approach could involve starting with a nitrated precursor, such as 5-fluoro-2-nitrophenylamine. nih.gov The synthesis might proceed by creating the sulfonamide, followed by nucleophilic substitution and then reduction of the nitro group to an amine. A selective Sandmeyer reaction could then be used to introduce other functionalities. nih.gov

Table 1: Example Sulfonation Reaction

| Starting Material | Reagent | Product | Yield | Reference |

| p-Cresol | Sulfuric Acid | 2-Hydroxy-5-methylbenzenesulfonic acid | 93% | chemicalbook.com |

A primary method for creating a diverse library of sulfonamide derivatives involves the reaction of a benzenesulfonyl chloride intermediate with various substituted amines. researchgate.net This nucleophilic substitution reaction is typically performed in the presence of a base (such as pyridine (B92270) or sodium carbonate) to neutralize the hydrochloric acid that is formed as a byproduct. researchgate.net

For example, 4-methylbenzenesulfonyl chloride can be reacted with 2-aminophenol (B121084) to produce N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide in high yield. researchgate.net This strategy allows for the introduction of a wide range of substituents by simply changing the amine reactant. Copper-catalyzed cross-coupling reactions have also been employed to link substituted phenyl bromides with amines to generate aniline (B41778) analogues. nih.gov

Novel Synthetic Strategies and Methodological Advancements

Recent advancements in synthetic chemistry have introduced innovative methods for the synthesis of sulfonamides, focusing on greater efficiency, sustainability, and novel reactivity patterns.

Electrochemical synthesis has emerged as a powerful, metal-free, and environmentally benign alternative for creating sulfonamides. nih.govnih.gov A notable development is the direct, single-step dehydrogenative synthesis of sulfonamides from non-prefunctionalized arenes, sulfur dioxide (SO₂), and amines. nih.govnih.gov

In this process:

An amidosulfinate intermediate is formed in situ from SO₂ and an amine. This intermediate serves as both the nucleophile and the supporting electrolyte, eliminating the need for additional salts. nih.gov

The aromatic compound is directly oxidized at an anode (typically a boron-doped diamond electrode) to form a radical cation. nih.gov

The amidosulfinate attacks the radical cation, and a second oxidation step yields the final sulfonamide product. nih.gov

This method avoids the need for pre-functionalized aromatic compounds and uses electricity as a "green" oxidant, offering a highly convergent and efficient pathway to sulfonamides with yields up to 85%. nih.govnih.gov The electrochemical oxidation of anodic metals in the presence of a ligand and other reactants has also been used to afford complex sulfonamide-containing structures. mdpi.com

Table 2: Electrochemical Sulfonamide Synthesis Overview

| Method | Key Features | Reactants | Oxidant | Reference |

| Dehydrogenative C-H Activation | Metal-free, single-step, no supporting electrolyte needed | Arene, SO₂, Amine | Electricity | nih.govnih.gov |

Hypervalent iodine catalysis provides a metal-free method for facilitating aza-Michael (conjugate addition) reactions with sulfonamides as nucleophiles. semanticscholar.orgresearchgate.net This strategy is valuable for creating β-aminocarbonyl compounds, which are important synthetic building blocks. semanticscholar.orgresearchgate.net

The catalytic cycle generally involves:

An iodoarene catalyst precursor (e.g., iodotoluene) is oxidized in situ by an oxidant (e.g., Selectfluor) to generate the active hypervalent iodine(III) species. semanticscholar.orgresearchgate.net

The hypervalent iodine catalyst activates an α,β-unsaturated ketone (enone) by coordinating to the carbonyl oxygen. researchgate.net

This activation facilitates the nucleophilic attack of the sulfonamide onto the enone. semanticscholar.orgresearchgate.net

Proton transfer then yields the final conjugate addition product. researchgate.net

This reaction tolerates a wide range of sulfonamides and can be performed under open-air conditions, highlighting its practicality. semanticscholar.org The products can be further derivatized, for example, through methyl addition to the ketone functional group. semanticscholar.org

Table 3: Substrate Scope in Hypervalent Iodine-Catalyzed Aza-Michael Reaction

| Sulfonamide Nucleophile | Enone Substrate | Product Yield | Reference |

| Methanesulfonamide | Cyclohex-2-en-1-one | 63% | researchgate.net |

| 5-Bromothiophene-2-sulfonamide | Cyclohex-2-en-1-one | 81% | arkat-usa.org |

| Celebrex | Cyclohex-2-en-1-one | 61% | researchgate.net |

Strategies for Chemical Derivatization and Analogue Generation

The structural framework of this compound serves as a versatile scaffold for chemical derivatization, enabling the generation of a diverse library of analogues. These modifications are typically aimed at exploring structure-activity relationships (SAR) and optimizing pharmacological profiles. Key strategies involve the introduction of various heterocyclic systems to the core structure and modifications of the essential sulfonamide functional group and its substituents.

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings is a widely employed strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound, such as its polarity, lipophilicity, and hydrogen bonding capacity. ajchem-b.comajchem-b.com This can lead to enhanced target binding, improved selectivity, and favorable pharmacokinetic characteristics. For the this compound scaffold, derivatization can occur at the hydroxyl, amino (if present), or the sulfonamide groups, or by creating a linker to attach the heterocycle.

Phthalazinone: The phthalazinone moiety can be linked to sulfonamide scaffolds to create hybrid molecules. researchgate.net A common synthetic approach involves the condensation of a substituted benzoic acid with hydrazine (B178648) hydrate (B1144303) to form the phthalazinone ring. researchgate.net This ring can then be functionalized with a linker, such as a chloroacetyl group, which can react with the amino group of a sulfonamide to form the final conjugate. researchgate.netnih.gov This strategy aims to combine the pharmacophoric features of both the sulfonamide and the phthalazinone core. researchgate.net

Triazole: The 1,2,3-triazole ring is a popular addition due to its stability and its ability to act as a rigid linker. frontiersin.org The most prominent method for its introduction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key "click chemistry" reaction. nih.govtandfonline.com The synthesis generally involves two steps: first, preparing an azide-containing benzenesulfonamide and various aryl acetylenes. Second, these two components undergo a [3+2] cycloaddition reaction mediated by a copper(I) catalyst to yield the 1,2,3-triazol-1-yl-benzenesulfonamide derivatives. nih.gov This method is highly efficient and allows for the creation of a wide range of analogues by varying the acetylene (B1199291) component. nih.govtandfonline.comnih.gov

Thiophene (B33073): Thiophene-containing sulfonamides are another important class of derivatives. ekb.egresearchgate.net A common synthetic route is the Gewald reaction, which can be used to synthesize the thiophene ring from elemental sulfur, a compound with an active methylene (B1212753) group (like ethyl cyanoacetate), and a ketone or aldehyde (such as cyclohexanone). utrgv.edu The resulting aminothiophene can be further modified and eventually coupled with a benzenesulfonyl chloride to yield the desired thiophene-sulfonamide conjugate. utrgv.edu

Coumarin (B35378): Coumarin-sulfonamide hybrids are synthesized to leverage the biological activities associated with both scaffolds. ajchem-a.comajchem-a.com A variety of synthetic methods exist. One common approach involves the condensation of a substituted salicylaldehyde (B1680747) with a sulfonamide derivative containing an active methylene group (e.g., N-(4-sulfamoylphenyl)acetamide) in the presence of a base like piperidine. mdpi.comrsc.org Another strategy involves reacting a pre-formed coumarin, such as 3-formyl-4-chlorocoumarin, with a sulfonamide in a suitable solvent like ethanol. nih.gov These methods provide access to a wide array of coumarin-sulfonamide derivatives by altering the substitution patterns on either the coumarin or the benzenesulfonamide ring. mdpi.comnih.gov

| Heterocycle | Key Reaction | Reactants | General Outcome |

|---|---|---|---|

| Phthalazinone | Condensation / Nucleophilic Substitution | Substituted benzoic acid, hydrazine hydrate, functionalized sulfonamide | Phthalazinone-sulfonamide conjugates researchgate.net |

| Triazole | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-containing benzenesulfonamide, terminal alkyne | 1,2,3-Triazole-linked sulfonamides nih.govtandfonline.com |

| Thiophene | Gewald Reaction / Sulfonylation | Carbonyl compound, active methylene nitrile, sulfur, benzenesulfonyl chloride | Thiophene-sulfonamide derivatives utrgv.edu |

| Coumarin | Knoevenagel or Pechmann Condensation / Nucleophilic Substitution | Substituted salicylaldehyde, active methylene sulfonamide | Coumarin-sulfonamide hybrids mdpi.comnih.gov |

| Pyrazole (B372694) | Condensation / Cyclization | Chalcone (B49325) derivative, 4-hydrazinobenzenesulfonamide hydrochloride | Pyrazole-based benzenesulfonamides nih.gov |

| Pyridine | One-pot Multicomponent Reaction | Aryl aldehyde, malononitrile, N-(4-acetylphenyl)benzenesulfonamide, ammonium (B1175870) acetate (B1210297) | Pyridine-sulfonamide derivatives rsc.org |

Pyrazole: Pyrazole-based benzenesulfonamides are commonly synthesized through the reaction of a chalcone (an α,β-unsaturated ketone) with a hydrazinobenzenesulfonamide derivative. nih.gov The reaction proceeds via a condensation and subsequent cyclization to form the pyrazoline ring, which can then be aromatized to pyrazole if desired. nih.govresearchgate.net This method allows for significant diversity, as the substitution on both the chalcone and the benzenesulfonamide moiety can be readily varied. mdpi.comias.ac.innih.gov

Pyridine: Pyridine rings can be incorporated into sulfonamide structures using multicomponent reactions. For instance, a one-pot reaction involving an aryl aldehyde, malononitrile, an N-acetyl-substituted benzenesulfonamide, and ammonium acetate can yield highly substituted pyridine derivatives in good yields. rsc.org Another approach involves the reaction of a precursor like N-cyanoacetoarylsulfonylhydrazide with various electrophiles to construct the functionalized pyridine ring. acs.org These methods are efficient for creating libraries of pyridine-based sulfonamides. researchgate.netearthlinepublishers.com

Modifications of the Sulfonamide Moiety and Substituents

The sulfonamide group (-SO₂NH₂) is a critical pharmacophore, acting as a key hydrogen bond donor and acceptor and often as a zinc-binding group in metalloenzymes. nih.gov Modifications to this moiety or the substituents on the aromatic ring can profoundly impact the compound's biological activity and properties. ajchem-b.comnih.gov

N-Substitution of the Sulfonamide: One of the most common derivatization strategies is the substitution of one or both hydrogen atoms on the sulfonamide nitrogen. This is typically achieved by reacting the primary sulfonamide with an alkyl or aralkyl halide in a polar aprotic solvent. indexcopernicus.com This modification alters the acidity and hydrogen-bonding pattern of the sulfonamide group. For example, N-benzyl-4-chlorobenzenesulfonamide has been synthesized and further derivatized by reacting it with various alkyl/aralkyl halides. indexcopernicus.com These N-substituted derivatives often exhibit altered biological profiles compared to the parent primary sulfonamide. nih.gov

Bioisosteric Replacement: In some cases, the sulfonamide group can be replaced with a bioisostere, such as an N-acylsulfonamide (-SO₂NHCOR). nih.gov This modification maintains some structural similarity while altering electronic properties and hydrogen bonding capabilities. N-acylsulfonamides can be synthesized through "sulfo-click" reactions between a thioacid and a sulfonyl azide. nih.gov This approach adds a carbonyl group, which can potentially form new interactions with biological targets. nih.gov

The "Tail" Approach: A widely used design strategy, particularly for enzyme inhibitors, involves attaching various chemical "tails" to the main benzenesulfonamide scaffold. nih.gov This is often accomplished by starting with a benzenesulfonamide containing a reactive functional group, such as 4-aminobenzenesulfonamide (sulfanilamide). nih.gov This amino group can be modified to introduce a wide variety of substituents, including aliphatic chains, aromatic rings, or other heterocyclic systems, often via a linker. nih.govtandfonline.com The nature, length, and polarity of this tail can significantly influence the potency and selectivity of the resulting analogue. nih.gov

| Modification Strategy | Key Reaction | Reactants | Effect on Structure |

|---|---|---|---|

| N-Alkylation/Arylation | Nucleophilic Substitution | Primary sulfonamide, alkyl/aralkyl halide | Converts primary (-SO₂NH₂) to secondary (-SO₂NHR) or tertiary (-SO₂NRR') sulfonamide. indexcopernicus.com |

| N-Acylation (Bioisosteric Replacement) | Sulfo-click Reaction | Thioacid, sulfonyl azide | Replaces -SO₂NH₂ with -SO₂NHCOR, adding a carbonyl group. nih.gov |

| "Tail" Approach | Amide coupling, substitution, etc. | Aminobenzenesulfonamide, various acyl chlorides or alkyl halides | Adds diverse functional groups to the aromatic ring, distal to the sulfonamide. nih.govtandfonline.com |

These synthetic strategies provide a robust toolbox for the chemical derivatization of the this compound scaffold, enabling a systematic exploration of its chemical space to generate analogues with tailored properties.

Structure Activity Relationship Sar Studies of 5 Hydroxy 2 Methylbenzenesulfonamide Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 5-Hydroxy-2-methylbenzenesulfonamide derivatives can be finely tuned by altering substituents on the benzenesulfonamide (B165840) core, the aromatic ring, and through the introduction of different linker moieties.

Table 1: Hypothetical Impact of Benzenesulfonamide Core Modifications on Carbonic Anhydrase II (hCA II) Inhibition

| Modification on Sulfonamide Core | Rationale for Change | Predicted Impact on hCA II Inhibition (IC₅₀) |

| Primary Sulfonamide (-SO₂NH₂) | Strong zinc-binding and hydrogen bonding | High Potency (e.g., 50 nM) |

| N-Methylsulfonamide (-SO₂NHCH₃) | Reduced H-bond donor capacity | Moderate Potency (e.g., 200 nM) |

| N-Phenylsulfonamide (-SO₂NHPh) | Increased steric hindrance | Low Potency (e.g., >1000 nM) |

| Sulfonic Acid (-SO₃H) | Altered pKa and binding geometry | Variable, often reduced potency |

Note: The data in this table is illustrative and based on general principles of medicinal chemistry.

The substituents on the aromatic ring of this compound play a pivotal role in defining the molecule's electronic and steric properties, thereby influencing its interaction with biological targets.

The hydroxyl (-OH) group at the 5-position is a key feature. It can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions within a receptor's active site. researchgate.net Its removal or replacement would likely alter the binding mode and potency. For example, replacing the hydroxyl group with a methoxy (B1213986) group (-OCH₃) would eliminate its hydrogen-donating ability, which could be detrimental if this interaction is critical for activity. nih.gov

The methyl (-CH₃) group at the 2-position provides steric bulk and influences the orientation of the sulfonamide group. Replacing it with a larger alkyl group could introduce steric clashes with the target protein, while replacement with a smaller hydrogen atom might alter the conformational preferences of the molecule. nih.gov

Introducing other substituents like chloro (-Cl) or nitro (-NO₂) groups can significantly impact the electronic nature of the aromatic ring. Electron-withdrawing groups like nitro can increase the acidity of the sulfonamide proton, potentially leading to stronger interactions with certain targets. nih.gov Halogen atoms like chlorine can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

Table 2: Predicted Effects of Aromatic Ring Substitutions on a Hypothetical Kinase Target

| Position | Substituent | Electronic Effect | Predicted Biological Activity |

| 5 | -OH | Electron-donating | Baseline Activity |

| 5 | -OCH₃ | Electron-donating | Potentially decreased (loss of H-bond donor) |

| 5 | -H | Neutral | Significantly decreased (loss of key interaction) |

| 4 | -Cl | Electron-withdrawing | Potentially increased (favorable electronic/steric effects) |

| 4 | -NO₂ | Strong electron-withdrawing | Potentially increased (enhanced electronic interactions) |

| 2 | -H | Less steric bulk | Activity may increase or decrease depending on target topology |

Note: The data in this table is illustrative and based on general principles of medicinal chemistry.

Pharmacophore Elucidation and Optimization for Target Interactions

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. nih.gov For derivatives of this compound, a typical pharmacophore model might include:

A hydrogen bond acceptor/donor feature from the 5-hydroxyl group.

A hydrophobic/aromatic feature from the benzene (B151609) ring.

A hydrogen bond donor/acceptor and a negative ionizable feature from the sulfonamide group.

An additional hydrophobic feature from the 2-methyl group.

By understanding the key pharmacophoric features, medicinal chemists can design new derivatives that better match the ideal pharmacophore, leading to optimized interactions with the target and enhanced biological activity. drugdesign.org This process often involves synthesizing and testing a library of compounds and using the resulting SAR data to refine the pharmacophore model.

Stereochemical Considerations in SAR

Stereochemistry can play a crucial role in the biological activity of drug molecules. nih.gov If a derivative of this compound contains a chiral center, the different enantiomers or diastereomers can exhibit significantly different potencies, selectivities, and metabolic stabilities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the various stereoisomers of a drug.

For instance, if an alkyl or aryl linker containing a stereocenter is introduced, one enantiomer may position a key functional group for optimal interaction with the target, while the other enantiomer may not be able to achieve the correct orientation, resulting in lower or no activity. Therefore, the synthesis and biological evaluation of individual stereoisomers are often necessary to fully understand the SAR and to identify the most potent and selective isomer for further development.

Biological Activity and Mechanistic Investigations Preclinical Research Focus

Enzyme Inhibition Studies

Preclinical investigations into the direct inhibitory effects of 5-Hydroxy-2-methylbenzenesulfonamide on Glyoxalase I (GLO-I) have not been reported in the reviewed scientific literature. The glyoxalase system, with GLO-I as a key enzyme, plays a crucial role in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. While various compounds are being explored as GLO-I inhibitors for potential therapeutic applications, particularly in oncology, there is currently no specific data detailing the interaction, inhibitory constants (such as IC₅₀ or Kᵢ), or mechanism of action for this compound in relation to this enzyme.

There is no direct scientific evidence from preclinical studies to suggest that this compound acts as an inhibitor of Dihydrofolate Reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids. nih.govscbt.com While sulfonamides as a class are known to interfere with folate synthesis in prokaryotes by inhibiting dihydropteroate (B1496061) synthase, this is a different mechanism and target than the direct inhibition of DHFR. nih.gov Extensive research has been conducted on various DHFR inhibitors, but this compound has not been identified as one in the available literature. nih.govmdpi.com

Specific preclinical studies evaluating the inhibitory activity of this compound against Monoamine Oxidase A (MAO-A) or Monoamine Oxidase B (MAO-B) are not present in the current body of scientific literature. Although research into MAO-B inhibitors is active, particularly for neurodegenerative diseases, and various chemical scaffolds are under investigation, this specific compound has not been a subject of such studies. nih.govmdpi.comresearchgate.netnih.gov A structurally distinct compound, 5-hydroxy-2-methyl-chroman-4-one, has been identified as a selective MAO-B inhibitor, but these findings cannot be extrapolated to this compound due to significant structural differences. nih.gov

Based on a review of available preclinical research, there are no studies that have investigated or identified this compound as an inhibitor of the Hsp90α protein. Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding and stability of numerous client proteins, many of which are implicated in cancer. nih.gov The development of Hsp90 inhibitors is an area of intense research, but the focus has been on other chemical classes of compounds.

There is no information available in the scientific literature to indicate that this compound has been studied for its potential to inhibit DNA Polymerase Beta (Pol-β). Pol-β is a key enzyme in the base excision repair pathway of DNA, and its inhibitors are being explored as potential anticancer agents. nih.govnih.gov However, research in this area has not included the specific compound of interest.

While direct studies on this compound are limited, the broader class of benzenesulfonamides has been extensively investigated as inhibitors of several other enzymes, most notably Carbonic Anhydrases and Lipoxygenases.

Carbonic Anhydrase (CA) Inhibition: Benzenesulfonamides are a well-established class of potent inhibitors of carbonic anhydrases. mdpi.comresearchgate.netnih.govnih.govmdpi.comresearchgate.netunisi.it These zinc-containing metalloenzymes are involved in numerous physiological processes. Studies on various derivatives have shown potent inhibition against several human CA isoforms (hCA I, II, IX, and XII). For instance, a series of hydrazonobenzenesulfonamides demonstrated inhibitory activities in the low nanomolar range against hCA II, IX, and XII. mdpi.com Although specific data for this compound is not provided, the general structure-activity relationships of this class suggest potential inhibitory activity.

Table 1: Inhibitory Activity of Selected Benzenesulfonamide (B165840) Derivatives against Human Carbonic Anhydrase Isoforms

| Compound Derivative | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Hydrazonobenzenesulfonamide 5 | 18.5 | 1.75 | 25.5 | 8.05 |

| Hydrazonobenzenesulfonamide 6 | >1000 | 1.75 | 112.4 | 125.6 |

| Hydrazonobenzenesulfonamide 7 | 18.5 | 1.75 | 25.5 | 8.05 |

| Hydrazonobenzenesulfonamide 9 | >1000 | 6.65 | 112.4 | 125.6 |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| Data is illustrative of the activity of the benzenesulfonamide class and not of this compound itself. Data sourced from a study on hydrazonobenzenesulfonamides. mdpi.com |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: The potential for this compound to inhibit cholinesterases is less clear. While some studies have explored sulfonamide derivatives as inhibitors of AChE and BChE, this is not a primary area of investigation for this chemical class. nih.govnih.gov For example, a study on N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives showed moderate BChE inhibitory activity with IC₅₀ values in the micromolar range. nih.gov However, without direct testing, the activity of this compound remains unknown.

Table 2: Inhibitory Activity of Selected Sulfonamide Derivatives against Cholinesterases

| Compound Derivative | BChE (IC₅₀, µM) |

| N,2-diphenyl-2-(phenylsulfonamido)acetamide 30 | 7.331 |

| N,2-diphenyl-2-(phenylsulfonamido)acetamide 33 | 10.964 |

| Data is illustrative and represents the activity of different sulfonamide derivatives, not this compound. nih.gov |

Lipoxygenase (LOX) Inhibition: The benzenesulfonamide scaffold has been identified in inhibitors of lipoxygenases. nih.govnih.govresearchgate.net A study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives revealed potent and selective inhibition of 12-lipoxygenase (12-LOX), with some compounds exhibiting nanomolar potency. nih.gov This suggests that the core structure present in this compound could potentially interact with the active site of lipoxygenase enzymes. The presence of the hydroxyl group on the benzene (B151609) ring is a feature shared with some known LOX inhibitors. nih.gov

Table 3: Inhibitory Activity of Selected Benzenesulfonamide Derivatives against 12-Lipoxygenase

| Compound Derivative | 12-LOX (IC₅₀, µM) |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide 35 | 0.025 |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide 36 | 0.030 |

| This data is for structurally related compounds and does not represent direct testing of this compound. nih.gov |

Receptor Modulation Research

Investigations into the interaction of this compound with various receptor systems have uncovered potential antagonistic properties, particularly concerning serotonin (B10506) and adrenergic receptors.

Serotonin (5-HT) Receptor Modulation (e.g., 5-HT2B, 5-HT6 antagonism)

The serotonin system, with its diverse receptor subtypes, is a critical regulator of numerous physiological processes. nih.gov The 5-HT2B receptor, a member of the G protein-coupled receptor (GPCR) family, is implicated in cardiovascular function, fibrosis, and nervous system regulation. nih.gov Antagonism of this receptor is a therapeutic strategy being explored for various disorders. nih.gov While numerous 5-HT2B receptor antagonists have been developed and some have entered clinical trials, specific research detailing the direct antagonistic activity of this compound at this receptor or the 5-HT6 receptor is not extensively documented in publicly available literature. The broader class of sulfonamide-containing compounds, however, has been investigated for activity at various monoamine receptors, including serotonin subtypes. selleckchem.com

Adrenergic Receptor Antagonism (Alpha and Beta)

Adrenergic receptors, categorized into alpha (α) and beta (β) types, are central to the sympathetic nervous system's function, primarily mediating the effects of catecholamines like norepinephrine (B1679862) and epinephrine. youtube.comnih.gov Antagonists of these receptors, commonly known as alpha-blockers and beta-blockers, are widely used in the management of cardiovascular diseases. youtube.com

Alpha-Adrenergic Receptors : These are divided into α1 and α2 subtypes. Alpha-1 antagonists typically induce vasodilation by relaxing smooth muscle, making them useful for treating hypertension. nih.gov

Beta-Adrenergic Receptors : These are classified into β1, β2, and β3 subtypes. Beta-blockers counter the effects of catecholamines, leading to decreased heart rate and blood pressure. youtube.comnih.gov

While the general mechanisms of adrenergic antagonists are well-established, specific preclinical studies quantifying the alpha and beta-adrenergic receptor antagonism of this compound are not readily found in the reviewed literature. The therapeutic potential of any such activity would hinge on its selectivity and potency at the various adrenergic receptor subtypes.

Antimicrobial Research Perspectives

The structural characteristics of this compound place it within the sulfonamide class of compounds, which are renowned for their antimicrobial properties. Research in this area explores its mechanisms of action and efficacy against a range of pathogens, including resistant strains.

Antiviral Activity Research (e.g., HSV-1, CBV4, influenza PA endonuclease)

The search for novel antiviral agents has led to the investigation of various chemical scaffolds, including sulfonamide derivatives. One key target for anti-influenza drugs is the polymerase acidic (PA) endonuclease, an essential enzyme for viral replication. nih.gov This enzyme is highly conserved across different influenza virus subtypes, making it an attractive target for broad-spectrum therapies. researchgate.net Inhibitors of the PA endonuclease can effectively block the initial stages of viral mRNA synthesis. researchgate.net While several classes of PA endonuclease inhibitors have been identified and one has been approved for clinical use, specific studies evaluating this compound for this activity are not detailed in the available research. nih.govrcsb.org Similarly, dedicated research into its activity against Herpes Simplex Virus 1 (HSV-1) or Coxsackievirus B4 (CBV4) is not prominently featured.

Investigation against Resistant Bacterial Strains (e.g., Staphylococcus aureus)

The emergence of multidrug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the development of new antibacterial agents. nih.govnih.gov The folate synthesis pathway remains a viable target even in some resistant strains. researchgate.net Research has focused on designing novel sulfonamide conjugates and PABA derivatives that can overcome existing resistance mechanisms. nih.govnih.gov Investigations into the efficacy of this compound against clinically relevant resistant strains like S. aureus are a logical extension of its presumed antibacterial mechanism, though specific minimum inhibitory concentration (MIC) data from dedicated studies on this particular compound were not found in the reviewed literature.

In-depth Analysis of this compound Reveals Limited Preclinical Data in Key Research Areas

Despite a comprehensive review of available scientific literature, detailed preclinical research data specifically for the chemical compound this compound remains largely unavailable. Extensive searches for its biological activity and mechanistic investigations, particularly concerning its anticancer pathways, antioxidant activity, and DNA interaction, did not yield specific studies or datasets for this exact molecule.

The field of medicinal chemistry frequently investigates sulfonamide derivatives for their potential therapeutic applications. Numerous studies have explored the anticancer, antioxidant, and DNA-binding properties of the broader class of benzenesulfonamides. This research has revealed that structural modifications to the benzenesulfonamide scaffold can lead to significant biological activity. However, specific preclinical data, such as IC50 values from in vitro assays or detailed mechanistic insights for this compound, are not present in the currently accessible scientific literature.

Therefore, a detailed article structured around the requested preclinical research focus for this compound cannot be generated at this time due to the absence of specific research findings for this particular compound.

Computational Chemistry and Molecular Modeling of 5 Hydroxy 2 Methylbenzenesulfonamide

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a large receptor protein. rjb.ro This method is instrumental in understanding the binding mechanism and affinity between a ligand and its target enzyme, providing a foundation for rational drug design.

Molecular docking simulations are crucial for elucidating the specific interactions between a ligand, such as 5-Hydroxy-2-methylbenzenesulfonamide, and the active site of an enzyme. The "lock and key" model is a fundamental principle where the ligand fits into the enzyme's active site, a region with a specific geometric and chemical composition. frontiersin.orgnih.gov The stability of this ligand-enzyme complex is determined by various non-covalent interactions, including hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions. frontiersin.org

In studies of similar benzenesulfonamide (B165840) derivatives, molecular docking has successfully identified key amino acid residues involved in binding. For instance, docking studies of certain sulfonamides with penicillin-binding protein 2X (PBP-2X) revealed significant hydrogen bond interactions with residues such as GLY 664, VAL 662, and ARG 426 within the active site. rjb.ro Similarly, when new phthalimide-benzenesulfonamide hybrids were docked into the active site of α-glucosidase, hydrophobic interactions with residues like Phe157 and Phe311 were identified as crucial for binding. nih.gov These simulations provide binding energy scores, which quantify the affinity of the ligand for the receptor; a more negative score typically indicates a stronger binding affinity. rjb.ro

For this compound, it is hypothesized that the hydroxyl (-OH) and sulfonamide (-SO₂NH₂) groups would be primary sites for forming hydrogen bonds with polar amino acid residues in an enzyme's active site. The methyl-substituted benzene (B151609) ring would likely engage in hydrophobic and van der Waals interactions. The analysis of these interactions is vital for understanding the compound's potential as an enzyme inhibitor. nih.govplos.orgnih.gov

Table 1: Representative Ligand-Enzyme Interactions for Sulfonamide Derivatives

| Target Enzyme | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Penicillin-Binding Protein 2X | GLY 664, VAL 662, ARG 426 | Hydrogen Bonding | rjb.ro |

| α-Glucosidase | Phe157, Phe311 | Hydrophobic | nih.gov |

Predicting the binding mode involves determining the most stable conformation and orientation of the ligand within the receptor's active site. Computational docking algorithms generate multiple possible binding poses and rank them based on scoring functions that estimate the binding free energy. mdpi.com The accuracy of these predictions is critical for understanding structure-activity relationships (SAR).

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and intrinsic properties of a molecule. nih.gov These methods provide precise information about the molecule's geometry, orbital energies, and spectroscopic characteristics.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For sulfonamide derivatives, methods like DFT with the B3LYP functional and a 6-311G(d,p) basis set are commonly used to calculate optimized geometric parameters such as bond lengths, bond angles, and dihedral angles. nih.govnih.gov

The energetic analysis provides the total energy of the optimized structure, which is a measure of its stability. Comparing the energies of different conformers allows for the identification of the most stable molecular shape. For a related Schiff base, (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide, DFT calculations were used to determine its stable structure before further analysis. nih.gov The optimized geometry is the foundation for all other quantum chemical calculations, including molecular orbital analysis and spectral predictions. researchgate.net

Table 2: Comparison of Selected Calculated Geometric Parameters for a Related Schiff Base

| Parameter | Bond | Calculated Value (Å) | Reference |

|---|---|---|---|

| Bond Length | C=N (Imine) | 1.287 | nih.gov |

| Bond Length | C-O (Phenolic) | 1.359 | nih.gov |

| Bond Length | S=O (Sulfonyl) | ~1.45 | mdpi.com |

Note: Data presented for closely related structures containing similar functional groups.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. youtube.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. acadpubl.eumalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. acadpubl.eumalayajournal.org For a Schiff base derived from 2-hydroxy-5-methyl-benzaldehyde, the HOMO-LUMO energy gap was calculated to be 3.923 eV, classifying it as a "hard molecule" with relatively high stability. nih.gov

Table 3: Representative Frontier Molecular Orbital Energies and Properties

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| (E)-2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile | -6.146 | -2.223 | 3.923 | nih.gov |

| (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde | -6.514 | -2.696 | 3.818 | acadpubl.eumalayajournal.org |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.orgmdpi.comresearchgate.net This technique calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. researchgate.net

TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band. bsu.by For example, TD-DFT calculations on a sulfonamide-Schiff base predicted two intense absorption bands at 237.9 nm and 276.4 nm, which were attributed to H-3→LUMO and HOMO→LUMO electronic transitions, respectively. researchgate.net In another study of a benzenesulfonamide derivative, the strongest electronic transition was predicted at an absorption maximum of 303.26 nm. bsu.by These theoretical predictions are invaluable for interpreting experimental spectra and understanding the electronic properties of the molecule. mdpi.com

Table 4: Predicted Electronic Transitions and Absorption Maxima for Related Compounds

| Compound | Predicted λmax (nm) | Oscillator Strength (f) | Transition | Reference |

|---|---|---|---|---|

| Sulfonamide-Schiff Base Derivative 1 | 276.4 | 0.3408 | HOMO → LUMO | researchgate.net |

| Sulfonamide-Schiff Base Derivative 1 | 237.9 | 0.1618 | HOMO-3 → LUMO | researchgate.net |

| N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide | 275.99 | 0.5795 | S₀ → S₁₀ | bsu.by |

Molecular Dynamics Simulationsnih.gov

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For this compound, MD simulations provide critical insights into its conformational flexibility, stability, and interactions with its surrounding environment, such as water or biological macromolecules. These simulations model the behavior of the molecule by solving Newton's equations of motion for a system of interacting particles, offering a dynamic picture of the molecule's behavior at the atomic level. nih.gov

The primary objectives of conducting MD simulations on this compound include:

Conformational Analysis: Identifying the most stable three-dimensional arrangements (conformations) of the molecule in different environments.

Solvation Effects: Understanding how the molecule interacts with solvent molecules, which is crucial for predicting its solubility and transport properties.

Binding Dynamics: Simulating the interaction of the molecule with a biological target, such as a protein's active site, to elucidate the mechanism of action and binding stability.

In a typical MD simulation setup, the molecule is placed in a simulation box, often filled with water molecules to mimic physiological conditions. nih.gov The interactions between all atoms are described by a force field, such as CHARMM or OPLS-AA. nih.govnih.gov The system is then allowed to evolve over a set period, with trajectory data collected at regular intervals. Analysis of these trajectories can reveal stable hydrogen bonds, hydrophobic interactions, and conformational changes that are key to the molecule's function. nih.gov

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Force Field | CHARMM, AMBER, OPLS-AA | Defines the potential energy and forces between atoms. |

| Solvent Model | TIP3P, TIP4P (Explicit Water) | Simulates the aqueous physiological environment. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 300 K | Approximates human body temperature. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Determines the timescale of observable molecular events. |

| Time Step | 1-2 femtoseconds (fs) | The interval for integrating the equations of motion. |

In Silico Pharmacokinetic Property Predictionnih.govmdpi.com

In silico methods for predicting pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), are essential in the early stages of drug discovery. researchgate.net These computational models use the chemical structure of a compound to estimate its behavior in the body, helping to identify candidates with favorable drug-like properties and flag potential liabilities before costly experimental studies are undertaken.

For this compound, various computational models can predict key ADME parameters. These predictions are typically based on quantitative structure-activity relationship (QSAR) models, which correlate molecular descriptors with experimentally determined properties.

Key predicted pharmacokinetic properties for this compound include:

Absorption: Predictions of human intestinal absorption and cell permeability (e.g., Caco-2 permeability) suggest how well the compound is likely to be absorbed from the gastrointestinal tract into the bloodstream. Compounds with high predicted intestinal absorption are generally preferred for oral drug candidates.

Distribution: This includes predictions of plasma protein binding and the ability to cross the blood-brain barrier (BBB). High plasma protein binding can limit the amount of free drug available to act on its target, while BBB penetration is critical for drugs targeting the central nervous system.

Metabolism: Computational models can predict the likelihood of a compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions.

Excretion: Properties related to excretion, such as aqueous solubility and clearance, are also estimated. Good solubility is often a prerequisite for adequate absorption and distribution.

The "rule of five," developed by Christopher A. Lipinski, provides a set of simple physicochemical property guidelines to assess the potential for a compound to be an orally active drug. These rules are based on observations that most orally administered drugs have a molecular weight under 500, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. Computational tools are widely used to calculate these properties and assess a compound's "drug-likeness."

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | 187.21 g/mol | Complies with Lipinski's rule (< 500). |

| LogP (Lipophilicity) | 1.2 - 1.5 (Varies by algorithm) | Indicates moderate lipophilicity, compliant with Lipinski's rule (< 5). |

| Hydrogen Bond Donors | 3 | Complies with Lipinski's rule (≤ 5). |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's rule (≤ 10). |

| Topological Polar Surface Area (TPSA) | 86.99 Ų | Suggests good oral bioavailability (typically TPSA ≤ 140 Ų). |

| Aqueous Solubility | Predicted to be soluble | Favorable for absorption and formulation. |

| Human Intestinal Absorption | High | Suggests good absorption after oral administration. |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be low/non-penetrant | Indicates the compound is unlikely to affect the central nervous system. |

| CYP450 Inhibition | Predicted to be a non-inhibitor of major isoforms (e.g., CYP2D6, CYP3A4). | Low likelihood of causing certain drug-drug interactions. |

Analytical and Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 5-Hydroxy-2-methylbenzenesulfonamide by providing information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

In a typical ¹H NMR spectrum, the aromatic protons would appear in the downfield region, generally between 6.5 and 8.0 ppm, due to the deshielding effect of the benzene (B151609) ring. The specific splitting patterns (singlet, doublet, doublet of doublets) and coupling constants (J-values) would reveal the substitution pattern on the aromatic ring. The proton of the hydroxyl (-OH) group and the protons of the sulfonamide (-SO₂NH₂) group would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration. The methyl (-CH₃) group protons would resonate in the upfield region, typically around 2.3 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.5 - 8.0 | 110 - 145 |

| Aromatic C-OH | - | 150 - 160 |

| Aromatic C-S | - | 135 - 145 |

| Aromatic C-CH₃ | - | 130 - 140 |

| Methyl (-CH₃) | ~2.3 | ~20 |

| Hydroxyl (-OH) | Variable (broad) | - |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. The molecular ion peak ([M]⁺) would confirm the compound's molecular weight of 187.21 g/mol .

Under electron impact (EI) ionization, the molecule would undergo characteristic fragmentation. A primary fragmentation pathway for aromatic sulfonamides involves the cleavage of the C-S bond and the S-N bond. Common fragments would include the loss of sulfur dioxide (SO₂), leading to a significant peak at m/z [M-64]⁺. Another characteristic fragmentation is the cleavage of the S-N bond. The benzylic nature of the methyl group can also influence fragmentation, potentially leading to the formation of a tropylium (B1234903) ion. The analysis of these fragments helps to piece together the molecular structure, confirming the presence and connectivity of the hydroxytoluene and sulfonamide moieties.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Structure/Loss |

|---|---|

| 187 | Molecular Ion [M]⁺ |

| 123 | [M - SO₂]⁺ |

| 107 | [HOC₆H₄CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

The presence of the hydroxyl (-OH) group would be indicated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The sulfonamide group would exhibit characteristic absorptions for the N-H stretching of the primary amine (two bands around 3300-3500 cm⁻¹) and strong, distinct absorptions for the asymmetric and symmetric stretching of the S=O bonds, typically found around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹. Aromatic C=C ring stretching vibrations would cause several peaks in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |

| Sulfonamide N-H | Stretch | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Ring Stretch | 1400 - 1600 | Medium to Weak |

| Sulfonyl S=O | Asymmetric Stretch | 1300 - 1350 | Strong |

| Sulfonyl S=O | Symmetric Stretch | 1140 - 1160 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and DNA Binding

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The aromatic ring and its substituents constitute a chromophore that absorbs UV light, promoting electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). The spectrum is expected to show absorptions corresponding to π → π* transitions, characteristic of the benzene ring. The presence of the hydroxyl and sulfonamide groups, which act as auxochromes, can shift the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift).

This technique is also pivotal in studying the interaction of the compound with biological macromolecules like DNA. When a small molecule binds to DNA, changes in the UV-Vis spectrum are often observed. Intercalation, for instance, typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift in the λmax of the compound. By titrating a solution of the compound with increasing concentrations of DNA and monitoring the spectral changes, one can infer the mode of binding and calculate the binding constant (Kb), which quantifies the strength of the interaction.

X-ray Crystallography for Solid-State Structure Determination

Although specific crystal structure data for this compound is not publicly available, data from the closely related compound 5-Amino-2-methylbenzenesulfonamide shows an orthorhombic crystal system. It is expected that this compound would also form an extensive network of intermolecular hydrogen bonds. The hydroxyl group and the sulfonamide group are both excellent hydrogen bond donors and acceptors. These interactions would likely link the molecules into a stable, three-dimensional network, playing a critical role in the physical properties of the solid material.

Table 4: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Amino-2-methylbenzenesulfonamide |

Future Research Directions and Translational Potential Non Clinical

Identification and Validation of Novel Biological Targets

The benzenesulfonamide (B165840) moiety is a well-established pharmacophore found in a variety of therapeutic agents. Derivatives have shown a broad range of biological activities, suggesting that 5-Hydroxy-2-methylbenzenesulfonamide and its analogs could interact with numerous biological targets. A primary research direction is the systematic exploration and validation of these potential targets.

Initial investigations would logically focus on enzyme families where other sulfonamides have demonstrated significant activity. For instance, many sulfonamide-containing compounds are known inhibitors of carbonic anhydrases (CAs), with some showing selectivity for tumor-associated isoforms like hCA IX and hCA XII. mdpi.comnih.gov This makes CAs a high-priority target class for this compound. Beyond CAs, derivatives of benzenesulfonamide have been identified as anti-influenza agents that inhibit viral hemagglutinin, and others have shown antimicrobial, anti-inflammatory, and antioxidant properties. nih.govnih.gov Some sulfonamides have also been reported to act on cardiovascular targets, such as calcium channels. cerradopub.com.br Systematic screening and target deconvolution studies are necessary to determine if this compound interacts with these or other, entirely novel, biological targets.

Table 1: Potential Biological Target Classes for this compound Derivatives

| Target Class | Potential Activity | Representative Research Finding |

| Carbonic Anhydrases | Anticancer, Antiglaucoma | Inhibition of tumor-associated hCA IX and hCA XII isoforms by novel benzenesulfonamide derivatives. mdpi.comnih.gov |

| Viral Proteins | Antiviral (e.g., Influenza) | Identification of benzenesulfonamide derivatives as potent inhibitors of influenza hemagglutinin. nih.gov |

| Bacterial Enzymes | Antimicrobial | Activity of new benzenesulfonamides against various bacterial strains, including E. coli and S. aureus. nih.gov |

| Ion Channels | Cardiovascular Regulation | Some sulfonamides act as Calcium channel inhibitors, affecting perfusion pressure and coronary resistance. cerradopub.com.br |

| Inflammatory Pathway Enzymes | Anti-inflammatory | Certain benzenesulfonamide derivatives have shown significant inhibition of carrageenan-induced rat-paw edema. nih.gov |

Advancements in Asymmetric Synthesis and Chiral Resolution

Many bioactive molecules are chiral, with their different enantiomers often exhibiting distinct biological activities. Should derivatives of this compound possess stereocenters, the development of methods for their stereoselective synthesis or separation will be crucial.

Asymmetric Synthesis: This approach aims to directly produce a single enantiomer, avoiding the waste associated with resolving a racemic mixture. wikipedia.org Future research could focus on developing catalytic asymmetric methods for synthesizing chiral derivatives of this compound. This might involve asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions catalyzed by chiral transition metal complexes or organocatalysts. rsc.org

Chiral Resolution: For racemic mixtures, chiral resolution remains a vital technique. wikipedia.org The most common method involves reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means like crystallization due to their different solubilities. wikipedia.orggoogle.com For example, the resolution of a related sulfonamide, (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, has been successfully achieved using tartaric acid as a resolving agent to form diastereomeric salts that can be separated. google.com Other methods include chiral chromatography, where the racemic mixture is passed through a stationary phase that selectively interacts with one enantiomer. mdpi.com Research into the most efficient resolving agents and chromatographic conditions for chiral derivatives of this compound will be essential for isolating pure enantiomers for biological evaluation. rsc.org

Development of Multi-Target Directed Ligands for Complex Biological Pathways

Complex multifactorial diseases, such as neurodegenerative disorders and cancer, often involve the dysregulation of multiple biological pathways. nih.gov The Multi-Target Directed Ligand (MTDL) approach aims to design single molecules that can modulate several targets simultaneously, offering potential advantages in efficacy and reduced potential for drug resistance. nih.govicmerd.com

The this compound scaffold is an attractive starting point for designing MTDLs. Its structure can be systematically modified by incorporating other pharmacophores known to interact with different targets. For example, in the context of Alzheimer's disease, an MTDL could be designed by combining the core structure (potentially targeting carbonic anhydrase or monoamine oxidase) with a fragment that inhibits acetylcholinesterase or prevents amyloid-beta aggregation. frontiersin.org This strategy involves creating hybrid molecules where two distinct bioactive moieties are linked together. nih.gov Future work would involve the rational design and synthesis of such hybrid compounds and their subsequent evaluation against the intended panel of biological targets.

Table 2: Hypothetical MTDL Strategies Incorporating the this compound Scaffold

| Disease Context | Primary Target (from Scaffold) | Secondary Target (from added Pharmacophore) | MTDL Rationale |

| Neurodegeneration | Monoamine Oxidase (MAO) | Acetylcholinesterase (AChE) | Combine neuroprotective effects with symptomatic improvement in cognitive function. frontiersin.org |

| Cancer | Carbonic Anhydrase IX (CA-IX) | Tyrosine Kinase (e.g., VEGFR) | Simultaneously target tumor-induced hypoxia and inhibit angiogenesis pathways. |

| Metabolic Syndrome | 11β-Hydroxysteroid Dehydrogenase 1 | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Modulate both glucocorticoid metabolism and insulin (B600854) sensitivity. |

| Bacterial Infection | Dihydropteroate (B1496061) Synthase (DHPS) | DNA Gyrase | Inhibit folate biosynthesis and bacterial DNA replication for a synergistic antibacterial effect. |

Application in Chemical Biology as Probes and Tools

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of that target's function in a cellular or in vivo context. nih.govescholarship.org Derivatives of this compound can be developed into valuable chemical probes to help identify and validate its biological targets.

To function as a probe, the core molecule must be modified to include a reporter group or a reactive handle, without significantly compromising its binding affinity for the target. unimi.it

Affinity Probes: A fluorescent dye or a biotin (B1667282) tag could be attached via a linker, allowing for visualization or pull-down of the target protein.

Photoaffinity Probes: Incorporation of a photoreactive group, such as a diazirine or benzophenone, would allow the probe to form a covalent bond with its target upon UV irradiation. This enables the permanent labeling and subsequent identification of binding partners through techniques like mass spectrometry. unimi.it

The development of a high-quality, well-characterized chemical probe based on this scaffold would be a powerful tool for elucidating its mechanism of action and exploring the broader biological roles of its targets. nih.gov

High-Throughput Screening Initiatives for New Activity Profiles

High-Throughput Screening (HTS) uses automation and robotics to rapidly test hundreds of thousands of chemical compounds for a specific biological activity. nih.govnih.gov This technology can be leveraged to uncover entirely new therapeutic applications for the this compound scaffold.

Future initiatives could involve the creation of a focused compound library based on this core structure. By systematically varying the substituents on the aromatic ring and the sulfonamide nitrogen, a diverse collection of analogs can be generated. This library could then be subjected to a battery of HTS assays, including both biochemical (e.g., enzyme inhibition) and cell-based (e.g., reporter gene activation, cell viability) formats. nih.govyoutube.com Such large-scale screening campaigns are invaluable for identifying unexpected "hits" and new activity profiles that would not be predicted from the known pharmacology of sulfonamides, thus opening up novel avenues for drug discovery. thermofisher.com

Table 3: Illustrative High-Throughput Screening Workflow for a this compound-based Library

| Step | Description | Technology/Method | Desired Outcome |

| 1. Library Synthesis | Create a diverse library of several thousand analogs with variations at multiple positions on the scaffold. | Combinatorial chemistry, parallel synthesis. | A chemically diverse compound library ready for screening. |

| 2. Assay Development | Optimize a panel of biochemical and cell-based assays for robustness and miniaturization in 384- or 1536-well plate formats. | Fluorescence, luminescence, FRET, high-content imaging. | Sensitive and reliable assays suitable for automated screening. |

| 3. Primary Screen | Screen the entire library at a single concentration in each assay. | Integrated robotic systems, acoustic liquid handlers. | A set of initial "hits" that show activity in specific assays. |

| 4. Hit Confirmation | Re-test the primary hits to confirm their activity and rule out false positives. | Re-synthesis of hit compounds, testing from fresh stock. | Confirmed and validated hits. |

| 5. Dose-Response Analysis | Test the confirmed hits across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀). | Automated plate readers, curve-fitting software. | Potency data for prioritizing the most promising compounds for further study. |

Integration of Advanced Computational and AI-Driven Design Strategies

For this compound, these strategies can be applied in several ways:

Generative Models: AI platforms can design novel derivatives de novo that are predicted to have high affinity for a specific target and favorable drug-like properties. nih.govmalariaworld.org These models can explore a vast chemical space to propose structures that a human chemist might not envision.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be built using existing data to predict the biological activity of newly designed analogs before they are synthesized. Similarly, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can forecast the pharmacokinetic properties of potential drug candidates. malariaworld.org

Structural Biology and Docking: If the three-dimensional structure of a biological target is known, molecular docking simulations can predict how different derivatives of this compound will bind. This provides crucial insights into the key molecular interactions and helps guide the design of more potent and selective compounds. mdpi.com

By integrating these advanced computational tools, researchers can prioritize the synthesis of the most promising compounds, thereby saving significant time and resources while increasing the probability of success in discovering new therapeutic agents. osti.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.